molecular formula C4H9NNaO5P B014620 Fosmidomycin Sodium CAS No. 66508-37-0

Fosmidomycin Sodium

Cat. No. B014620
CAS RN: 66508-37-0
M. Wt: 205.08 g/mol
InChI Key: ZZPUYRHMTGOTEU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of fosmidomycin and its analogues has been extensively studied to improve its antimalarial and antibacterial activities. For example, chain substituted pivaloyloxymethyl ester derivatives of fosmidomycin have been synthesized, showcasing its potential as a versatile scaffold for developing new therapeutic agents with improved biological activity against Plasmodium falciparum, the parasite responsible for malaria (Kurz et al., 2006).

Molecular Structure Analysis

The molecular structure of fosmidomycin allows for the inhibition of DXR by mimicking the natural substrate of the enzyme. The structural basis of its action was elucidated through the complex with 2-C-Methyl-D-erythritol 4-phosphate synthase (IspC), revealing how fosmidomycin's phosphonate group and hydroxamate moiety interact with the active site of the enzyme, providing insights into its mechanism of inhibition (Steinbacher et al., 2003).

Chemical Reactions and Properties

Fosmidomycin's phosphonic acid moiety is crucial for its biological activity, as it forms a tight complex with the DXR enzyme. Structural variations and modifications around this anchor have been explored to enhance its inhibitory potency and biological activity, demonstrating the importance of the phosphonate group in fosmidomycin's mechanism of action (Zinglé et al., 2010).

Physical Properties Analysis

The physical properties of fosmidomycin, such as solubility and stability, play a significant role in its pharmacokinetic profile and efficacy as a therapeutic agent. Studies on fosmidomycin analogues, including those containing benzoxazolone or oxazolopyridinone rings, have contributed to understanding how these properties affect its biological activity and potential as a drug (Courtois et al., 2004).

Scientific Research Applications

  • Antibacterial Activity : Fosmidomycin inhibits the biosynthesis of carotenoids and menaquinones in Escherichia coli and Micrococcus luteus cells, contributing to its antibacterial activity (Shigi, 1989).

  • Inhibitor of Isoprenoid Biosynthesis : It acts as an inhibitor of the non-mevalonate pathway for isoprenoid biosynthesis, which is significant in understanding its mechanism of action (Gadakh et al., 2015).

  • Antimalarial and Antitubercular Agent : Modified into amino acid-based prodrugs, Fosmidomycin Sodium shows increased activity against the asexual blood stages of P. falciparum and promising antitubercular activities, making it a potential antimalarial and antitubercular agent (Courtens et al., 2019).

  • Effective Against Malaria : Fosmidomycin Sodium acts by inhibiting an essential enzyme in isoprenoid biosynthesis, making it a new antimalarial drug (Haemers et al., 2006).

  • Herbicidal Applications : Its biological activities extend to being an antibacterial, antimalarial, and herbicidal agent, inhibiting the non-mevalonate pathway enzyme DXR (Midrier et al., 2014).

  • Clinical Efficacy in Malaria Treatment : It has been demonstrated to be effective in curing uncomplicated Plasmodium falciparum malaria in humans, showing fast parasite and fever clearance (Wiesner et al., 2003).

  • Enhanced Efficacy with Peptides : Combining Fosmidomycin with the cell-penetrating peptide octaarginine enhances its efficacy against malaria and mycobacterial species (Sparr et al., 2013).

  • Synergistic Effects with Other Drugs : Fosmidomycin shows potent antimalarial activity and synergizes with lincosamides like lincomycin and clindamycin in a Plasmodium vinckei mouse model (Wiesner et al., 2002).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Fosmidomycin Sodium10. Use of personal protective equipment and ensuring adequate ventilation is recommended10.


properties

IUPAC Name

sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P.Na/c6-4-5(7)2-1-3-11(8,9)10;/h4,7H,1-3H2,(H2,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPUYRHMTGOTEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(C=O)O)CP(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NNaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66508-53-0 (Parent)
Record name Fosmidomycin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10216711
Record name Fosmidomycin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosmidomycin Sodium

CAS RN

66508-37-0
Record name Fosmidomycin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosmidomycin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSMIDOMYCIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYI1EW66CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
B Lell, R Ruangweerayut, J Wiesner… - Antimicrobial agents …, 2003 - Am Soc Microbiol
… The study drug (fosmidomycin sodium batch no. 008003) was provided by Jomaa Pharmaka GmbH. The drug's stability was confirmed prior to the commencement of the study. …
Number of citations: 286 journals.asm.org
CT Behrendt, A Kunfermann, V Illarionova… - …, 2010 - Wiley Online Library
Inhibition of enzymes involved in the nonmevalonate pathway of isoprenoid biosynthesis represents a promising strategy for the development of novel antimalarial agents. A small …
AC Brown, T Parish - BMC microbiology, 2008 - Springer
Fosmidomycin is a phosphonic antibiotic which inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), the first committed step of the non-mevalonate pathway of isoprenoid …
Number of citations: 146 0-link-springer-com.brum.beds.ac.uk
R Ruangweerayut, S Looareesuwan, D Hutchinson… - Malaria journal, 2008 - Springer
Background This study investigated the pharmacokinetics of fosmidomycin when given in combination with clindamycin at two dosage regimens in patients with acute uncomplicated …
XM Wang, B Yang, CG Ren, HW Wang… - Physiologia …, 2015 - Wiley Online Library
… fosmidomycin sodium salt … (PAC, 0.5, 3 or 9 mM), fluridone (Flu, 0.02, 0.1 or 1 mM), fosmidomycin sodium salt (FOS, 200 µM), mevinolin (MEV, 30 µM), ABA (200 µM) and SA (2 mM) …
G Mombo-Ngoma, J Remppis, M Sievers… - Clinical Infectious …, 2018 - academic.oup.com
… Eligible patients were treated orally for 3 days with twice-daily fosmidomycin sodium capsules … The medication consisted of capsules that contained fosmidomycin sodium equivalent to …
Number of citations: 43 0-academic-oup-com.brum.beds.ac.uk
R Ruengweerayut, KN Bangchang - The Journal of Tropical Medicine and …, 2008 - Citeseer
… The study drug (fosmidomycin sodium batch no. 008003) was provided by Jomaa Pharmaka GmbH. The drug’s stability was confirmed prior to study commencement. …
Number of citations: 4 citeseerx.ist.psu.edu
X Ge, J Wu - Plant science, 2005 - Elsevier
This work examined the accumulation of diterpenoid tanshinones and related secondary metabolism pathways in hairy root cultures of Salvia miltiorrhiza Bunge (Lamiacae) induced by …
M Lanaspa, C Moraleda, S Machevo… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… Consisting of separate bottles containing granules of fosmidomycin sodium and clindamycin hydrochloride, it was reconstituted with water at concentrations of 250 mg/5 ml and 75 mg/5 …
Number of citations: 43 journals.asm.org
D Yang, P Ma, X Liang, Z Wei, Z Liang… - Physiologia …, 2012 - Wiley Online Library
Tanshinones, a group of active ingredients in Salvia miltiorrhiza, are derived from at least two biosynthetic pathways, which are the mevalonate (MVA) pathway in the cytosol and the 2‐…

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